molecular formula C11H9BrN2O2 B13982816 N-(4-Bromobenzyl)oxazole-5-carboxamide

N-(4-Bromobenzyl)oxazole-5-carboxamide

Cat. No.: B13982816
M. Wt: 281.10 g/mol
InChI Key: LWTUFBBINLJLBE-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)oxazole-5-carboxamide is a heterocyclic compound featuring an oxazole ring conjugated with a 4-bromobenzyl group via a carboxamide linkage. This compound is of interest in medicinal chemistry due to the oxazole ring’s prevalence in bioactive molecules and the bromine atom’s role in enhancing binding affinity or metabolic stability .

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)5-14-11(15)10-6-13-7-16-10/h1-4,6-7H,5H2,(H,14,15)

InChI Key

LWTUFBBINLJLBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN=CO2)Br

Origin of Product

United States

Preparation Methods

Procedure:

  • Step 1 : Hippuric acid (1) reacts with 4-bromobenzaldehyde under Erlenmeyer–Plochl conditions (acetic anhydride, sodium acetate) to form 4-(4-bromobenzylidene)-2-phenyloxazol-5(4H)-one (2a).
  • Step 2 : Microwave-assisted aminolysis of (2a) with 4-bromobenzylamine in the presence of morpholine or piperazine derivatives produces N-(4-bromobenzyl)oxazole-5-carboxamide.

Key Data:

Parameter Value Source
Yield (Step 1) 83–94%
Reaction Time (Step 2) 15–30 min (microwave)
Purity Confirmed via LC/MS and NMR

Rh(II)-Catalyzed Oxidative Cyclization

This method employs rhodium catalysis to construct the oxazole ring, followed by carboxamide coupling.

Procedure:

  • Step 1 : A diazoacetylazirine intermediate reacts with benzonitrile under Rh(oct) catalysis to form 5-(2H-azirin-2-yl)oxazole.
  • Step 2 : Acid- or base-mediated isomerization yields oxazole-5-carboxylic acid.
  • Step 3 : Activation of the carboxylic acid with triphosgene and coupling with 4-bromobenzylamine produces the target carboxamide.

Key Data:

Parameter Value Source
Catalyst Rh(oct) (0.01 mmol)
Solvent Dichloroethane (DCE)
Yield (Overall) 65–78%

Van Leusen Oxazole Synthesis

Tosylmethylisocyanide (TosMIC) serves as a key reagent for oxazole ring formation.

Procedure:

  • Step 1 : TosMIC reacts with 4-bromobenzaldehyde in methanol/K₂CO₃ to form 5-(4-bromophenyl)oxazole.
  • Step 2 : Oxidation of the oxazole to oxazole-5-carboxylic acid using KMnO₄ or Vilsmeier–Haak formylation.
  • Step 3 : Carboxylic acid activation (e.g., using SOCl₂) and coupling with 4-bromobenzylamine.

Key Data:

Parameter Value Source
Reaction Time (Step 1) 7 h at 80°C
Yield (Step 3) 72–85%

Microwave-Assisted Direct Aminolysis

A green chemistry approach reduces reaction times and improves efficiency.

Procedure:

  • Step 1 : Oxazole-5-carboxylic acid is activated using propylphosphonic anhydride (T3P®) in DMSO.
  • Step 2 : Microwave irradiation (300 W, 100°C) facilitates coupling with 4-bromobenzylamine.

Key Data:

Parameter Value Source
Yield 89–94%
Purity >95% (HPLC)

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Erlenmeyer–Plochl High yields, scalable Multi-step, harsh conditions 83–94%
Rh-Catalyzed Atom-economic, regioselective Expensive catalysts 65–78%
Van Leusen Mild conditions Requires oxidation step 72–85%
Microwave-Assisted Rapid, eco-friendly Specialized equipment 89–94%

Structural Confirmation and Bioactivity

  • Spectroscopic Data :
    • IR : Peaks at 1780 cm⁻¹ (C=O oxazolone), 1655 cm⁻¹ (C=N).
    • ¹H-NMR : Olefinic proton at δ 7.21 ppm, aromatic protons at δ 7.31–8.21 ppm.
  • Bioactivity :
    • Strong inhibition of lipid peroxidation (86.5% at 100 μM).
    • Moderate lipoxygenase (LOX) inhibition (IC₅₀ = 41 μM).

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)oxazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(4-Bromobenzyl)oxazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)oxazole-5-carboxamide involves its interaction with specific molecular targets. The bromobenzyl group can enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity and exerting antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

Compounds with varying halogen substituents (Cl, Br, I) on the benzyl group demonstrate distinct physicochemical and biological properties. For example:

  • N-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenamine (2c): Exhibits lower molecular weight and polarity compared to brominated analogs.
  • N-((1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenamine (2d) : The bromine atom enhances lipophilicity and electron-withdrawing effects, which could improve membrane permeability and stability against metabolic degradation .

Key Insight : Brominated derivatives often balance lipophilicity and electronic effects, making them preferable in drug design compared to chlorinated or iodinated analogs .

Heterocyclic Core Modifications

Oxazole vs. Isoxazole Derivatives
  • N-(4-Bromobenzylidene)-3,4-dimethyl-isoxazol-5-amine: The isoxazole ring, an oxygen-nitrogen heterocycle, differs from oxazole in electronic distribution.
  • N-(4-Bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide : The substitution of the benzyl group with a 4-methylphenyl moiety alters steric bulk and electron density, which may influence solubility and receptor interactions .
Pyrazole and Thiazole Analogs
  • 4-Bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide: The pyrazole core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity.
  • N-(4-Bromobenzyl)thiazole-5-carboxamide : Replacing oxazole with thiazole introduces a sulfur atom, which can participate in metal coordination or redox interactions, altering biological activity .

Table 1: Comparison of Heterocyclic Cores

Heterocycle Key Feature Potential Impact
Oxazole N-O linkage Moderate polarity, metabolic stability
Isoxazole O-N linkage Increased rigidity, altered binding
Pyrazole Two adjacent N atoms Enhanced hydrogen bonding
Thiazole Sulfur atom Metal coordination, redox activity

Functional Group Variations

Carboxamide vs. Sulfonamide Derivatives
  • N-{4-[(4-Bromophenyl)sulfonyl]-}1,2,3,4-tetrahydro-oxadiazole-5-carboxamide: The sulfonyl group enhances solubility in polar solvents and may improve bioavailability compared to non-sulfonylated analogs .

Table 2: Functional Group Effects

Group Electronic Effect Biological Implication
Carboxamide Moderate electron withdrawal Balanced solubility and stability
Sulfonamide Strong electron withdrawal Enhanced solubility, acidity
Nitro Strong electron withdrawal Increased reactivity, potential toxicity

Spectroscopic Data

  • NMR : Oxazole protons typically resonate at δ 8.1–8.3 ppm (1H), while benzyl groups show peaks near δ 4.5–5.0 ppm (CH₂) .
  • HRMS : Molecular ion peaks for brominated compounds exhibit characteristic isotope patterns (e.g., [M+H]⁺ at m/z 335.0 for C₁₀H₈BrN₂O₂) .

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